Cyclopropanecarboxylic acid, 1-amino-2-(phosphonomethyl)-, (1R,2R)-rel- Cyclopropanecarboxylic acid, 1-amino-2-(phosphonomethyl)-, (1R,2R)-rel-
Brand Name: Vulcanchem
CAS No.: 133753-35-2
VCID: VC0236161
InChI: InChI=1S/C5H10NO5P/c6-5(4(7)8)1-3(5)2-12(9,10)11/h3H,1-2,6H2,(H,7,8)(H2,9,10,11)/t3-,5+/m0/s1
SMILES: C1C(C1(C(=O)O)N)CP(=O)(O)O
Molecular Formula: C5H10NO5P
Molecular Weight: 195.11 g/mol

Cyclopropanecarboxylic acid, 1-amino-2-(phosphonomethyl)-, (1R,2R)-rel-

CAS No.: 133753-35-2

Main Products

VCID: VC0236161

Molecular Formula: C5H10NO5P

Molecular Weight: 195.11 g/mol

Cyclopropanecarboxylic acid, 1-amino-2-(phosphonomethyl)-, (1R,2R)-rel- - 133753-35-2

CAS No. 133753-35-2
Product Name Cyclopropanecarboxylic acid, 1-amino-2-(phosphonomethyl)-, (1R,2R)-rel-
Molecular Formula C5H10NO5P
Molecular Weight 195.11 g/mol
IUPAC Name (1R,2R)-1-amino-2-(phosphonomethyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C5H10NO5P/c6-5(4(7)8)1-3(5)2-12(9,10)11/h3H,1-2,6H2,(H,7,8)(H2,9,10,11)/t3-,5+/m0/s1
Standard InChIKey RACNCOSUCJNQDH-WVZVXSGGSA-N
Isomeric SMILES C1[C@H]([C@]1(C(=O)O)N)CP(=O)(O)O
SMILES C1C(C1(C(=O)O)N)CP(=O)(O)O
Canonical SMILES C1C(C1(C(=O)O)N)CP(=O)(O)O
Synonyms 2-amino-2,3-methano-4-phosphonobutanoic acid
2-amino-2,3-methano-4-phosphonobutanoic acid, cis-(+-)-isomer
2-AMPBA
PubChem Compound 125799
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator